N4-(2-methoxyethyl)pyridine-3,4-diamine
Overview
Description
N4-(2-methoxyethyl)pyridine-3,4-diamine is a chemical compound with the molecular formula C8H12N4O. It is a derivative of pyridine, featuring an ethoxy group attached to the nitrogen atom at the 4-position of the pyridine ring, and two amino groups at the 3- and 4-positions. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyridine-3,4-diamine as the starting material.
Reaction Steps: The pyridine-3,4-diamine undergoes an alkylation reaction with 2-chloroethanol in the presence of a base such as potassium carbonate (K2CO3) to introduce the 2-methoxyethyl group.
Purification: The product is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale alkylation processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro groups present in the compound.
Substitution: Substitution reactions can occur at the pyridine ring, leading to the formation of different substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Different substituted pyridines with varying functional groups.
Scientific Research Applications
N4-(2-methoxyethyl)pyridine-3,4-diamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N4-(2-methoxyethyl)pyridine-3,4-diamine exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes by binding to their active sites, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
N4-(2-methoxyethyl)-N4,N6,2-trimethylpyrimidine-4,6-diamine: This compound is structurally similar but has additional methyl groups.
N4-Benzoyl-2’-O-(2-methoxyethyl)cytidine: This compound is a nucleoside analog with a benzoyl group and a methoxyethyl group.
Uniqueness: N4-(2-methoxyethyl)pyridine-3,4-diamine is unique due to its specific arrangement of functional groups, which allows for distinct chemical reactivity and biological activity compared to similar compounds.
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Properties
IUPAC Name |
4-N-(2-methoxyethyl)pyridine-3,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-12-5-4-11-8-2-3-10-6-7(8)9/h2-3,6H,4-5,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQGGJHFUOMKTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039985-93-7 | |
Record name | N4-(2-methoxyethyl)pyridine-3,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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